molecular formula C10H11ClFNO B8536510 3-chloro-4-fluoro-N-isopropylbenzamide

3-chloro-4-fluoro-N-isopropylbenzamide

Cat. No.: B8536510
M. Wt: 215.65 g/mol
InChI Key: HUVDRMUYQMBLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-N-isopropylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine (position 3) and fluorine (position 4), with an isopropyl group attached to the amide nitrogen.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-chloro-4-fluoro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11ClFNO/c1-6(2)13-10(14)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14)

InChI Key

HUVDRMUYQMBLCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and similarities between 3-chloro-4-fluoro-N-isopropylbenzamide and related compounds:

Compound Name Molecular Formula Substituents (Benzamide Ring/N-Substituent) Molecular Weight (g/mol) Key Structural Features
This compound C₁₀H₁₀ClFNO Cl (C3), F (C4); N-isopropyl 215.65 Halogenated ring, branched alkylamide
3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide C₁₃H₈Cl₂FNO Cl (C3), F (C4); N-(3-chloro-4-fluorophenyl) 284.11 Di-chlorinated, fluorinated aryl group
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide C₁₁H₁₅ClFN₃O₃S Cl (C2), F (C4), NH₂ (C5); N-sulfamoyl with isopropyl/methyl 323.77 Amino group, sulfonamide substituent
3-Chloro-N-[2-(4-fluorophenyl)ethyl]-4-hydroxybenzamide C₁₅H₁₃ClFNO₂ Cl (C3), OH (C4); N-(4-fluorophenethyl) 293.72 Hydroxyl group, fluorinated phenethyl chain
3-Chloro-N-(3-hydroxyphenyl)benzamide C₁₃H₁₀ClNO₂ Cl (C3); N-(3-hydroxyphenyl) 247.68 Hydroxyl on aryl group, no fluorine

Key Differences in Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity (higher logP) compared to compounds with polar substituents like hydroxyl (e.g., ) or sulfamoyl groups (e.g., ). This property may influence membrane permeability in biological systems.
  • Solubility : Hydroxyl-containing derivatives (e.g., ) are expected to exhibit higher aqueous solubility due to hydrogen bonding, whereas halogenated analogs (e.g., ) show reduced solubility.

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